2,3-Dimethoxypropane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

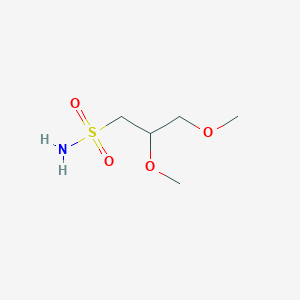

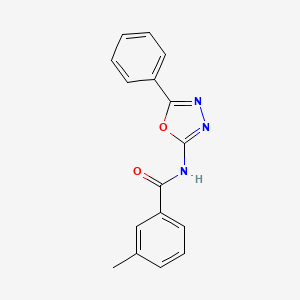

2,3-Dimethoxypropane-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It has a CAS Number of 2026587-11-9 and a molecular weight of 183.23 .

Molecular Structure Analysis

The IUPAC name for 2,3-Dimethoxypropane-1-sulfonamide is the same as its common name . Its InChI code is 1S/C5H13NO4S/c1-9-3-5(10-2)4-11(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) .Wissenschaftliche Forschungsanwendungen

- DMPSA serves as a versatile reagent in organic synthesis. It is commonly used for the protection of hydroxyl groups. By reacting with alcohols, it forms sulfonate esters, which can be selectively deprotected later. This property makes it valuable for constructing complex molecules in medicinal chemistry and drug development .

- DMPSA belongs to the sulfonamide family, which has a rich history in drug design. Sulfonamides are structural analogs of p-aminobenzenesulfonamide (the first sulfa drug). Researchers explore DMPSA and its derivatives for potential antiviral, antibacterial, and anticancer activities .

- DMPSA derivatives have shown promise as potential anticancer agents. Researchers investigate their cytotoxic effects on cancer cell lines. The compound’s unique structure may interfere with cellular processes, making it an interesting target for further studies .

- Sulfonamides are known for their antimicrobial activity. DMPSA derivatives could be explored as novel antibiotics or antifungal agents. Their mechanism of action involves inhibiting enzymes essential for microbial growth .

- DMPSA can act as a photocleavable protecting group. When attached to a molecule, it shields specific functional groups during synthesis. Upon exposure to UV light, the sulfonamide bond breaks, releasing the protected moiety. This property is useful for controlled release systems and photochemical reactions .

- Researchers have investigated DMPSA for its role in polymerization reactions. It can be incorporated into polymer chains, affecting their properties. For instance, it may enhance solubility, modify surface properties, or introduce specific functionalities .

Organic Synthesis and Protection Groups

Sulfonamide Derivatives in Medicinal Chemistry

Anticancer Research

Antimicrobial Properties

Photocleavable Protecting Group

Polymer Chemistry and Materials Science

Enamine - 2,3-dimethoxypropane-1-sulfonamide Sulfonamide derivatives: Synthesis and applications Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems

Wirkmechanismus

Target of Action

2,3-Dimethoxypropane-1-sulfonamide belongs to the class of sulfonamides, which are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including 2,3-Dimethoxypropane-1-sulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By inhibiting these enzymes, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting the enzymes involved in this pathway, sulfonamides prevent the production of tetrahydrofolic acid, a co-factor required for the synthesis of nucleic acids and amino acids . This inhibition disrupts bacterial DNA synthesis, leading to bacteriostasis .

Pharmacokinetics

Sulfonamides in general are known for their good absorption and wide distribution in the body . They are metabolized in the liver and excreted primarily in the urine .

Result of Action

The primary result of the action of 2,3-Dimethoxypropane-1-sulfonamide, like other sulfonamides, is the inhibition of bacterial growth. By preventing the synthesis of folic acid, these compounds disrupt the production of nucleic acids and proteins essential for bacterial survival and replication .

Action Environment

The action of 2,3-Dimethoxypropane-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of PABA or folic acid in the environment can reduce the efficacy of sulfonamides . Additionally, the pH of the environment can affect the ionization state of sulfonamides, potentially influencing their absorption and distribution .

Safety and Hazards

The safety information for 2,3-Dimethoxypropane-1-sulfonamide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

2,3-dimethoxypropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO4S/c1-9-3-5(10-2)4-11(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVKHNVEEZJRMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CS(=O)(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethoxypropane-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2442166.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2442174.png)

![4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2442179.png)

![2-(4-fluorobenzamido)-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2442182.png)

![4-(3-iodo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole](/img/structure/B2442183.png)

![N-(furan-2-ylmethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2442186.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2442188.png)